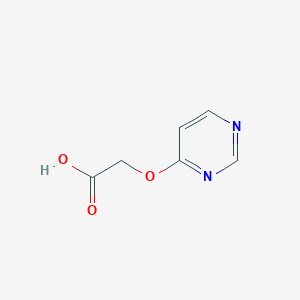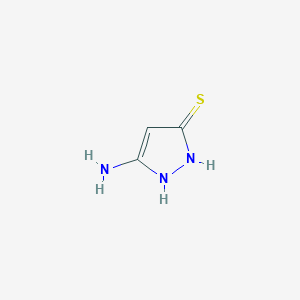
5-Amino-1,2-dihydro-3H-pyrazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group and a thione group attached to a pyrazole ring. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in ethanol or other suitable solvents to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
5-Amino-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, iodine, sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
科学的研究の応用
5-Amino-1,2-dihydro-3H-pyrazole-3-thione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
類似化合物との比較
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyrazole core but differs in its substitution pattern and biological activities.
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a triazole ring, known for its antifungal properties.
5-Amino-1,3-dimethylpyrazole: This compound has additional methyl groups, which can influence its chemical reactivity and biological activity.
Uniqueness
5-Amino-1,2-dihydro-3H-pyrazole-3-thione is unique due to its specific combination of an amino group and a thione group on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
特性
分子式 |
C3H5N3S |
|---|---|
分子量 |
115.16 g/mol |
IUPAC名 |
5-amino-1,2-dihydropyrazole-3-thione |
InChI |
InChI=1S/C3H5N3S/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) |
InChIキー |
SONANLOEVWRBAO-UHFFFAOYSA-N |
正規SMILES |
C1=C(NNC1=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



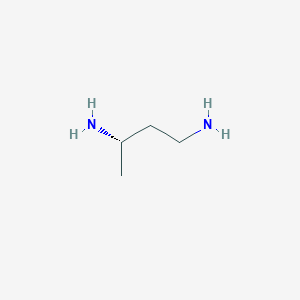
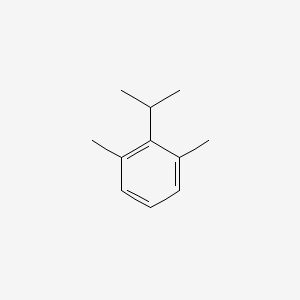

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
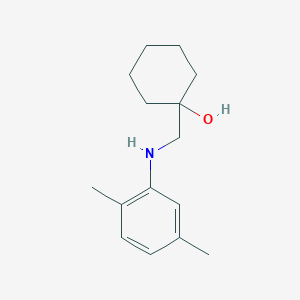
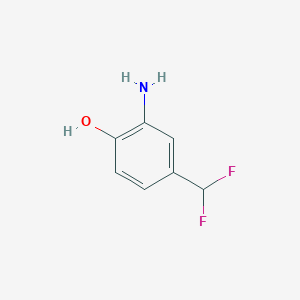
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
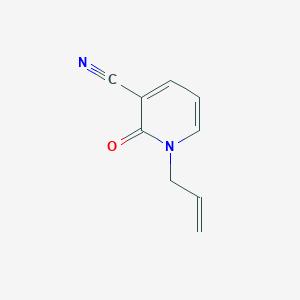
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
